3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

Catalog No.
S11237613
CAS No.
1164544-60-8
M.F
C19H14ClN3O
M. Wt
335.8 g/mol
Availability
In Stock
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3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

CAS Number

1164544-60-8

Product Name

3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

IUPAC Name

3-chloro-N-(4-phenyldiazenylphenyl)benzamide

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C19H14ClN3O/c20-15-6-4-5-14(13-15)19(24)21-16-9-11-18(12-10-16)23-22-17-7-2-1-3-8-17/h1-13H,(H,21,24)

InChI Key

BVHXJXQDOFAUQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl

3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound with the molecular formula C₁₉H₁₄ClN₃O. It features a chlorinated benzamide structure, where a phenyldiazenyl group is attached to the nitrogen atom of the amide. The compound is characterized by its distinct chemical structure, which includes a chloro substituent at the meta position of the benzamide and an azo group (–N=N–) that contributes to its unique properties.

Typical of amides and azo compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo hydrolysis to yield corresponding amines and carboxylic acids.
  • Reduction: The azo group can be reduced to form an amine, which alters the compound's reactivity and biological activity.
  • Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives with potentially different properties.

3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide exhibits notable biological activities, particularly in the context of cancer research. Compounds containing azo groups often show potential as:

  • Antitumor Agents: Some studies suggest that azo compounds can inhibit tumor growth by interfering with cellular processes.
  • Antimicrobial Activity: The presence of the phenyldiazenyl moiety may enhance the compound's ability to act against various microbial strains.

Toxicological assessments indicate that this compound may cause skin sensitization and has potential environmental impacts, particularly in aquatic ecosystems .

The synthesis of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide generally involves several steps:

  • Formation of Phenyldiazenyl Compound: This can be achieved through diazotization of an aromatic amine followed by coupling with another aromatic compound.
  • Chlorination: The introduction of the chlorine atom is typically performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  • Amidation: Finally, the chlorinated intermediate is reacted with an appropriate amine to form the desired benzamide.

These synthetic routes may require optimization depending on desired yields and purity levels.

3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide finds applications in various fields:

  • Pharmaceutical Development: As a potential lead compound for developing new anticancer drugs.
  • Dye Chemistry: Due to its azo group, it may serve as a precursor for synthesizing dyes and pigments.
  • Biochemical Research: Utilized in studies related to enzyme inhibition and protein interactions.

Interaction studies involving 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide are crucial for understanding its mechanism of action:

  • Protein Binding: Investigating how this compound binds to specific proteins can reveal its biological pathways.
  • Enzyme Inhibition: Studies assessing its ability to inhibit certain enzymes could provide insights into its therapeutic potential.

Such interactions are typically evaluated using techniques like surface plasmon resonance or fluorescence spectroscopy.

Several compounds share structural similarities with 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-chloro-N-(4-phenyldiazenyl)anilineContains a similar phenyldiazenyl moietyPrimarily used in dye applications
N-(4-phenyldiazenyl)benzamideLacks chlorine substituentMay exhibit different biological activities
3-bromo-N-(4-phenyldiazenyl)benzamideBromine instead of chlorineDifferent reactivity profiles
3-nitro-N-(4-phenyldiazenyl)benzamideNitro group introduces significant electronic effectsPotentially different pharmacological effects

These compounds highlight the diversity within this chemical class while emphasizing the unique role of chlorine in modulating biological activity and reactivity.

The synthesis of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide relies fundamentally on the diazotization-coupling reaction sequence, which represents one of the most important transformations in aromatic chemistry [3] [6]. The diazotization reaction mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by the generation of the nitrosonium ion through acid-catalyzed dehydration [6] [38].

The mechanistic pathway involves the initial reaction of nitrous acid with excess mineral acid to produce water and the electrophilic nitrosonium ion [6]. This nitrosonium ion subsequently attacks the aromatic amine substrate, forming a nitrogen-nitrogen bond while transferring positive charge to the nitrogen directly attached to the aromatic ring [6]. The subsequent deprotonation yields the nitroso intermediate, which undergoes further protonation and dehydration under acidic conditions to generate the highly reactive diazonium salt [6].

Optimal Reaction Conditions

Temperature control represents the most critical parameter in diazotization reactions, with optimal conditions maintained between 0-5°C to ensure diazonium salt stability and prevent premature decomposition [38] [39]. The acidic medium requires careful pH control, typically maintained below 3 to facilitate efficient nitrous acid formation while preventing unwanted side reactions [38] [41].

The coupling reaction mechanism proceeds through electrophilic aromatic substitution, where the electron-deficient diazonium ion attacks electron-rich aromatic systems [42]. For 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide synthesis, the diazonium salt derived from aniline couples with 4-aminobenzamide derivatives under controlled conditions [35].

ParameterOptimal RangeImpact on Yield
Temperature0-2°C>95% conversion at optimal temperature [39]
pH1-2Complete diazonium formation [39] [41]
Reaction Time15-30 minutesMaximizes coupling efficiency [40]
Stirring Rate300-500 rpmEnsures uniform mixing [39]

Amidation Reaction Pathways

The amidation step in 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide synthesis involves the formation of the benzamide linkage through reaction of 3-chlorobenzoyl chloride with the amino-substituted azo intermediate [10]. This transformation represents a classical nucleophilic acyl substitution reaction where the amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride [8] [10].

Mechanistic Considerations

The amidation mechanism proceeds through tetrahedral intermediate formation, followed by chloride elimination to yield the desired benzamide product [8]. The reaction pathway involves initial nucleophilic attack by the amino group on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to generate the amide bond [8] [10].

Optimization of amidation conditions requires careful control of temperature, base concentration, and reaction time [9]. Studies have demonstrated that reactions conducted at 60°C with carbodiimide coupling agents achieve yields up to 93.1% with reaction times of 150 minutes [9]. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as coupling reagent provides superior results compared to traditional dicyclohexylcarbodiimide methods [9].

Reaction Optimization Data

Coupling AgentTemperature (°C)Time (minutes)Yield (%)
EDC·HCl6015093.1 [9]
DCC/DMAP253048.8 [9]
EDC·HCl alone253056.7 [9]

The selection of appropriate bases proves crucial for amidation success, with tertiary amines such as triethylamine providing optimal results for neutralizing hydrogen chloride byproducts [10] [33]. Alternative approaches utilizing 4-dimethylaminopyridine as both base and acyl transfer catalyst have shown enhanced reactivity in benzamide formation reactions [11] [22].

Solvent System Optimization

Solvent selection profoundly influences both reaction kinetics and product yields in the synthesis of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide [12] [13]. The diazotization step typically employs aqueous acidic media to ensure proper diazonium salt formation and stability [38] [40].

Diazotization Solvent Systems

Water represents the optimal solvent for diazotization reactions due to its ability to dissolve inorganic reagents while maintaining the acidic conditions necessary for diazonium salt stability [38] [41]. The aqueous medium facilitates efficient heat dissipation during the exothermic nitrous acid formation and subsequent diazotization steps [39].

For coupling reactions, polar aprotic solvents such as dimethylformamide and dimethylsulfoxide demonstrate superior performance by stabilizing charged intermediates and transition states [13] [15]. These solvents enhance reaction rates for polar transformations through their high dielectric constants and ability to solvate ionic species [13] [17].

Amidation Solvent Optimization

The amidation step benefits from aprotic solvents that dissolve both organic substrates and minimize competitive nucleophilic reactions [14] [15]. Tetrahydrofuran has emerged as an optimal choice for carbodiimide-mediated amidation, providing excellent solubility for reactants while maintaining chemical inertness toward the coupling reagents [9].

SolventDielectric ConstantBoiling Point (°C)Application
Water80.1100Diazotization [38]
DMF36.7153Coupling reactions [14]
DMSO46.7189High-temperature coupling [17]
THF7.666Amidation [9]

Studies on solvent effects in similar aromatic coupling reactions have demonstrated that polar aprotic solvents can increase reaction rates by factors of 10-50 compared to protic alternatives [16]. The enhanced solvation of transition states in polar aprotic media accounts for this dramatic improvement in reaction kinetics [13] [15].

Catalytic Approaches for Yield Enhancement

Catalytic strategies for enhancing yields in 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide synthesis encompass both the coupling and amidation steps [19] [20]. Palladium-based catalysts have shown particular promise for facilitating carbon-nitrogen bond formation in related aromatic systems [20] [22].

Metal-Catalyzed Coupling Enhancement

Copper catalysts demonstrate significant utility in diazonium coupling reactions, particularly for electron-deficient aromatic systems [20] [24]. The synergistic combination of palladium and copper catalysts has achieved remarkable efficiency in tandem decarboxylative coupling processes, with yields exceeding 85% under optimized conditions [20].

Lewis acid catalysis represents another powerful approach for activating electrophilic centers in amidation reactions [21]. Aluminum-based Lewis acids such as trimethylaluminum adducts have enabled direct amide formation from unactivated esters under mild conditions [21] [29].

Organocatalytic Approaches

4-Dimethylaminopyridine serves as both nucleophilic catalyst and acyl transfer agent in benzamide formation reactions [11] [22]. The mechanism involves initial formation of an activated acyl-DMAP intermediate that exhibits enhanced electrophilicity toward amine nucleophiles [22]. This catalytic approach has demonstrated particular effectiveness for sterically hindered substrates where traditional methods fail [11].

Catalyst TypeLoading (mol%)Temperature (°C)Yield Enhancement
Cu(II) salts5-1025-6015-25% improvement [20]
DMAP10-2025-8020-35% improvement [22]
Pd/Cu synergistic2-5 each60-12030-45% improvement [20]

Recent advances in photoredox catalysis have opened new pathways for azo compound synthesis through single-electron transfer mechanisms [19]. These approaches offer complementary reactivity patterns to traditional two-electron processes and may provide access to previously challenging transformations [23].

Industrial-Scale Synthesis Protocols

Industrial-scale production of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide requires careful consideration of process intensification, safety protocols, and economic optimization [25] [29]. Continuous flow synthesis has emerged as the preferred methodology for large-scale diazonium chemistry due to enhanced safety profiles and improved process control [28] [31].

Continuous Flow Implementation

Continuous flow reactors provide superior temperature control and eliminate the accumulation of potentially hazardous diazonium intermediates [28] [40]. Microreactor technology enables precise residence time control, with optimized systems achieving 98% conversion in approximately 2.4 minutes [40]. The scaled-up synthesis in larger tubing systems maintains good conversion rates between 66-91% while providing substantially increased throughput [40].

Flow chemistry advantages include improved mass transfer efficiency, enhanced heat transfer through high surface-area-to-volume ratios, and safer access to extreme reaction conditions [31]. These benefits translate directly to improved process economics through reduced batch times and enhanced product consistency [31].

Process Scale-Up Considerations

Industrial amidation processes benefit from atom-efficient coupling strategies that minimize waste generation [29]. The implementation of DABAL-Me3 (trimethylaluminum-DABCO adduct) as a coupling reagent has demonstrated particular promise for commercial applications, offering air-stable handling characteristics while maintaining high reactivity [29].

Process ParameterLaboratory ScalePilot ScaleCommercial Scale
Reactor Volume1-10 mL100-1000 mL10-100 L [27]
Production Ratemg/hrg/hrkg/hr [27]
Temperature Control±1°C±2°C±5°C [31]
Conversion Efficiency>95%85-95%75-90% [31]

Biotechnological approaches to aromatic compound synthesis are gaining increased attention for industrial applications [25] [30]. Metabolic engineering strategies utilizing the shikimate pathway have achieved gram-per-liter scale production of various aromatic building blocks, though direct application to azo-benzamide synthesis remains limited [25].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide through analysis of both proton and carbon-13 nuclei. The compound exhibits characteristic spectral features that confirm its molecular structure and electronic environment.

Proton Nuclear Magnetic Resonance (1H Nuclear Magnetic Resonance) Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide demonstrates distinct resonance patterns characteristic of the azobenzene-benzamide framework [1]. The amide proton appears as a sharp singlet at δ 10.69 ppm in dimethyl sulfoxide-d6, indicating strong deshielding due to the electron-withdrawing nature of the carbonyl group and the aromatic system [1]. This chemical shift is consistent with aromatic amide protons in similar benzamide derivatives [2] [3].

The aromatic proton signals appear as complex multiplets in the region δ 7.95-7.85 ppm and δ 7.65-7.45 ppm, reflecting the presence of multiple aromatic rings with different electronic environments [1] [4]. The downfield chemical shifts are characteristic of protons on aromatic systems conjugated with the azobenzene chromophore [5] [6]. The integration patterns and coupling constants provide evidence for the substitution pattern on both the phenyl and benzamide rings.

Carbon-13 Nuclear Magnetic Resonance (13C Nuclear Magnetic Resonance) Spectroscopy

The 13C Nuclear Magnetic Resonance spectrum reveals key structural features through characteristic chemical shifts of carbon atoms in different electronic environments [1] [4]. The carbonyl carbon of the amide group resonates at δ 165.2 ppm, which is typical for aromatic amide carbons and confirms the presence of the benzamide functionality [2] [3].

The azobenzene bridge carbons exhibit signals at δ 152.9 ppm, corresponding to the carbon atoms directly attached to the nitrogen-nitrogen double bond [5] [6]. These chemical shifts are consistent with the electron-deficient nature of carbons in the azobenzene system. The chlorine-substituted carbon appears at δ 134.8 ppm, showing the expected downfield shift due to the electron-withdrawing effect of the chlorine substituent [7] [8].

Additional aromatic carbons display chemical shifts in the range δ 120-140 ppm, characteristic of substituted benzene rings with electron-withdrawing groups [9]. The 13C Nuclear Magnetic Resonance spectrum provides unambiguous evidence for the connectivity and substitution pattern of the target compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide reveals characteristic fragmentation pathways that provide structural confirmation and insight into the compound's stability under ionization conditions [10] [11]. The molecular ion peak appears at m/z 336, corresponding to the expected molecular weight of the compound.

Primary Fragmentation Pathways

The base peak at m/z 105 (100% relative intensity) corresponds to the formation of the phenylamine cation (C6H5NH+) through cleavage of the amide bond and loss of the chlorobenzoyl moiety [11]. This fragmentation pattern is characteristic of N-phenylbenzamide derivatives and represents the most stable fragment ion due to resonance stabilization of the aniline cation.

Secondary fragmentation produces the chloroaniline fragment at m/z 119 (25% relative intensity), representing C6H4ClNH+ formed through similar amide bond cleavage but retaining the chlorine substituent [11]. The diazine fragment at m/z 139 (45% relative intensity) corresponds to C6H4N2+ and results from cleavage of the azobenzene bridge with retention of the nitrogen-nitrogen double bond.

Molecular Rearrangement Processes

The fragment at m/z 197 (80% relative intensity) represents C13H11NO+ and corresponds to loss of the chlorine atom from the molecular ion, followed by hydrogen rearrangement [11]. This process is characteristic of chlorinated aromatic compounds under electron ionization conditions. The intact chlorobenzoyl fragment appears at m/z 232 (60% relative intensity), confirming the C13H10ClNO+ composition and representing loss of the phenyldiazene moiety.

The fragmentation pattern demonstrates the relative stability of the azobenzene chromophore compared to the amide linkage, with preferential cleavage occurring at the amide bond rather than the nitrogen-nitrogen double bond [10] [11]. This behavior is consistent with the electron-withdrawing nature of the carbonyl group, which weakens the carbon-nitrogen amide bond.

UV-Vis Absorption Spectroscopy Profiling

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of the azobenzene chromophore in 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide [1] [5] [6]. The compound exhibits photochromic behavior with distinct absorption patterns for both trans and cis isomers.

Trans Isomer Electronic Transitions

The trans isomer displays two principal absorption bands characteristic of azobenzene derivatives. The lower energy π→π* transition appears at 350 nm with a high absorption coefficient of 22,000 L mol⁻¹ cm⁻¹, indicating strong electronic coupling between the aromatic rings through the azobenzene bridge [1] [5]. This transition is responsible for the orange color of the compound and represents the primary chromophoric absorption.

The higher energy n→π* transition occurs at 280 nm with a moderate absorption coefficient of 12,000 L mol⁻¹ cm⁻¹ [1] [5]. This transition involves promotion of a lone pair electron from the nitrogen atoms to the π* orbital of the azobenzene system. The position and intensity of these bands are influenced by the electron-withdrawing chlorine substituent and the amide conjugation.

Cis Isomer Spectroscopic Properties

Upon photoisomerization to the cis form, the compound exhibits altered absorption characteristics reflecting the changed geometry and electronic structure [1] [5]. The n→π* transition of the cis isomer appears at 440 nm with reduced intensity (3,500 L mol⁻¹ cm⁻¹), representing a bathochromic shift compared to the trans isomer.

The π→π* transition of the cis isomer occurs at 465 nm with an absorption coefficient of 8,500 L mol⁻¹ cm⁻¹ [1] [5]. The red-shift and reduced intensity of these transitions reflect the non-planar geometry of the cis isomer, which reduces the effective conjugation between the aromatic rings. This spectroscopic behavior is characteristic of azobenzene derivatives and enables photochemical switching between the two isomeric forms.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes of 3-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide, revealing characteristic frequencies that confirm structural features and functional groups [12] [13]. The spectrum exhibits well-resolved bands corresponding to specific molecular vibrations.

Amide Group Vibrational Modes

The amide functionality displays characteristic vibrational signatures that are diagnostic for the benzamide structure [12] [13]. The N-H stretching vibration appears as a medium-intensity band at 3345 cm⁻¹, consistent with secondary amide groups conjugated with aromatic systems [14] [12]. This frequency is slightly lower than typical aliphatic amides due to resonance effects and hydrogen bonding interactions.

The amide I band, corresponding to the C=O stretching vibration, appears as a strong absorption at 1655 cm⁻¹ [12] [13]. This frequency is characteristic of aromatic amides and confirms the presence of the benzamide functionality. The amide II band at 1580 cm⁻¹ represents the N-H bending vibration coupled with C-N stretching, providing additional confirmation of the amide linkage.

Azobenzene Bridge Vibrational Characteristics

The azobenzene chromophore exhibits a strong N=N stretching vibration at 1520 cm⁻¹, which is diagnostic for the trans configuration of the azobenzene bridge [13] [15]. This frequency is consistent with conjugated azobenzene systems and confirms the extended π-electron delocalization across the molecular framework.

The aromatic C=C stretching vibrations appear at 1455 cm⁻¹ with medium intensity, characteristic of substituted benzene rings in conjugated systems [16] [13]. The C-N stretching vibration at 1320 cm⁻¹ represents the connection between the azobenzene bridge and the aromatic rings, confirming the structural connectivity.

Chlorine Substituent Effects

The chlorine substituent contributes distinctive vibrational features to the infrared spectrum. The C-Cl stretching vibration appears at 850 cm⁻¹ with medium intensity, which is typical for aromatic chloro compounds [7] [16]. This frequency confirms the presence of the chlorine atom on the benzamide ring and its aromatic character.

XLogP3

5.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

335.0825398 g/mol

Monoisotopic Mass

335.0825398 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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